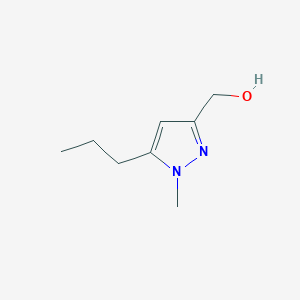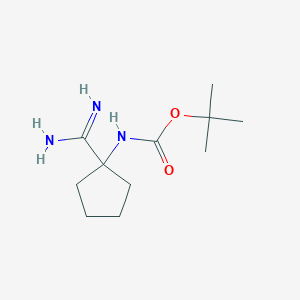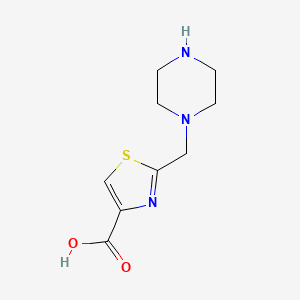
2-chloro-N-(3-ethynylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-ethynylphenyl)propanamide is an organic compound with the molecular formula C11H10ClNO. It is a derivative of propanamide, where the amide nitrogen is substituted with a 3-ethynylphenyl group and the alpha carbon is substituted with a chlorine atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-ethynylphenyl)propanamide typically involves the reaction of 3-ethynylaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-ethynylaniline in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(3-ethynylphenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioamides, and alkoxyamides.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-ethynylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-ethynylphenyl)propanamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding interactions, further influencing the compound’s biological activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-chloro-N-(3-ethynylphenyl)propanamide can be compared with other similar compounds such as:
- 2-chloro-N-(3-ethoxyphenyl)propanamide
- 2-chloro-N-(3-ethynylphenyl)acetamide
- 2-chloro-N-(3-ethynylphenyl)butanamide
These compounds share similar structural features but differ in the length and nature of the carbon chain attached to the amide nitrogen The presence of different substituents can significantly influence their chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H10ClNO |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
2-chloro-N-(3-ethynylphenyl)propanamide |
InChI |
InChI=1S/C11H10ClNO/c1-3-9-5-4-6-10(7-9)13-11(14)8(2)12/h1,4-8H,2H3,(H,13,14) |
Clave InChI |
POHKOQRWINWCKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=CC(=C1)C#C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)

![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)




![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)




